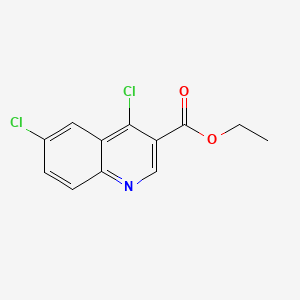

Ethyl 4,6-dichloroquinoline-3-carboxylate

Description

BenchChem offers high-quality Ethyl 4,6-dichloroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,6-dichloroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,6-dichloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSNTDZRVNQGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363154 | |

| Record name | ethyl 4,6-dichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21168-41-2 | |

| Record name | ethyl 4,6-dichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Ethyl 4,6-dichloroquinoline-3-carboxylate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloroquinoline-3-carboxylate is a halogenated quinoline derivative that has garnered significant attention in medicinal chemistry. Its molecular structure, featuring two reactive chlorine atoms and an ethyl ester group, makes it a versatile building block for the synthesis of a wide array of substituted quinoline compounds.[1] Quinoline scaffolds are central to the development of numerous therapeutic agents, with a rich history rooted in the discovery of quinine, a natural antimalarial.[1] This has spurred extensive research into synthetic quinoline derivatives for various applications, including anticancer, antimalarial, and antimicrobial agents.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Ethyl 4,6-dichloroquinoline-3-carboxylate, tailored for professionals in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4,6-dichloroquinoline-3-carboxylate is presented below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉Cl₂NO₂ | [1] |

| Molecular Weight | 270.11 g/mol | [1][4][5] |

| Physical Form | Solid | [5] |

| Melting Point | Not explicitly stated for this specific compound. For the related 4,7-dichloroquinoline, the melting point is 81-83 °C. For 7-chloro-4-hydroxyquinoline-3-carboxylic acid, ethyl ester (a precursor), the melting point is 299–301 °C. | [6] |

| Solubility | Soluble in chloroform. | Information on solubility in other common organic solvents is not readily available. |

| ¹H NMR (Characteristic Peak) | δ 9.13 ppm (quinoline proton) | [1] |

| High-Resolution Mass Spectrometry (HRMS) | m/z: 270.0089 [M+H]⁺ | [1] |

Synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate

There are two primary synthetic routes for the preparation of Ethyl 4,6-dichloroquinoline-3-carboxylate. The choice of method often depends on the availability of starting materials and desired scale of production.

Method 1: Chlorination of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

This is the most common and high-yielding method for the synthesis of the title compound. It involves the conversion of the hydroxyl group at the C4 position of the quinoline ring to a chlorine atom using a suitable chlorinating agent.[1]

Reaction Scheme:

Caption: Chlorination of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

Experimental Protocol:

A detailed experimental protocol for this chlorination reaction is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in a suitable solvent such as dichloromethane (DCM) or acetonitrile.[1]

-

Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., oxalyl chloride or phosphorus oxychloride) to the suspension.[1] If using a catalyst like benzyltriethylammonium chloride with phosphoryl chloride, it should be added at this stage.

-

Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 40°C) for a short period (e.g., 30 minutes) before bringing it to reflux. Maintain the reflux for a sufficient time (e.g., 1-4.5 hours) to ensure the completion of the reaction.[6]

-

Work-up: After cooling the reaction mixture to room temperature, carefully quench the excess chlorinating agent. This can be done by pouring the mixture onto ice water.

-

Extraction: If DCM is used as the solvent, the organic layer can be separated. If other solvents are used, extract the aqueous mixture with a suitable organic solvent like ether or dichloromethane.

-

Purification: Wash the organic extract with an aqueous solution of sodium carbonate and then with water. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be further purified by trituration with a non-polar solvent like petroleum ether or by column chromatography to yield the pure Ethyl 4,6-dichloroquinoline-3-carboxylate.[6] A reported yield for this reaction using oxalyl chloride in DCM is as high as 90%.[1]

Method 2: Esterification of 4,6-dichloroquinoline-3-carboxylic acid

An alternative route involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.[1]

Reaction Scheme:

Caption: Esterification of 4,6-dichloroquinoline-3-carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloroquinoline-3-carboxylic acid in an excess of ethanol, which also serves as the reactant.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, neutralize the excess acid with a suitable base, such as an aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of the Precursor: The Gould-Jacobs Reaction

The key precursor, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, is typically synthesized via the Gould-Jacobs reaction. This classic method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

Workflow for the Gould-Jacobs Reaction:

Caption: Workflow for the Gould-Jacobs synthesis of the precursor.

Properties and Reactivity

Ethyl 4,6-dichloroquinoline-3-carboxylate is a valuable intermediate due to its reactive sites, which allow for a variety of chemical transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient quinoline ring, particularly at the positions bearing the chlorine atoms, is susceptible to nucleophilic aromatic substitution. This allows for the displacement of the chloride ions by various nucleophiles, enabling the introduction of a wide range of functional groups.[1]

-

Ester Functional Group Transformations: The ethyl ester at the C-3 position can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 4,6-dichloroquinoline-3-carboxylic acid. This carboxylic acid can then be converted to amides, which are important pharmacophores.[1]

Biological Activities and Applications in Drug Development

While specific biological activity data for Ethyl 4,6-dichloroquinoline-3-carboxylate is not extensively reported, its role as a key building block in the synthesis of pharmacologically active molecules is well-established.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.

-

Anticancer Potential: Numerous quinoline derivatives have been investigated for their anticancer properties.[3][7][8] The ability to functionalize the 4 and 6 positions of the quinoline ring of Ethyl 4,6-dichloroquinoline-3-carboxylate allows for the synthesis of libraries of compounds for screening against various cancer cell lines.

-

Antimalarial Activity: The quinoline core is the basis for several important antimalarial drugs, including chloroquine.[2][9] The dichloro-substituted quinoline structure of the title compound serves as a valuable starting point for the development of new antimalarial agents.

-

Other Therapeutic Areas: Derivatives of this compound have also shown potential as antimicrobial agents and as inhibitors of enzymes like mTOR.[1]

Conclusion

Ethyl 4,6-dichloroquinoline-3-carboxylate is a strategically important intermediate for the synthesis of a diverse range of substituted quinolines with potential therapeutic applications. The synthetic routes to this compound are well-established, with the chlorination of its 4-hydroxy precursor being a particularly efficient method. The reactivity of its chloro and ester functionalities provides a versatile platform for the generation of novel molecular entities for drug discovery programs. Further exploration of the biological activities of derivatives synthesized from this key building block holds significant promise for the development of new and effective therapeutic agents.

References

- 1. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]

- 2. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 4,6-dichloroquinoline-3-carboxylate, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 5. 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester | Sigma-Aldrich [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and anticancer activity of novel quinoline-docetaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 21168-41-2 properties and hazards

Dear Researcher,

Thank you for your request for an in-depth technical guide.

Before proceeding, I need to request a point of clarification regarding the chemical of interest. The information you provided contains a discrepancy between the CAS number and the chemical name.

Specifically:

-

CAS Number 21168-41-2 corresponds to the chemical Ethyl 4,6-dichloroquinoline-3-carboxylate .

-

The chemical name 2-(2-chlorophenyl)-2-nitrocyclohexanone corresponds to CAS Number 2079878-75-2 .

These are two distinct chemical compounds with different properties and likely different hazard profiles. To ensure that the technical guide I prepare is accurate and relevant to your research, please clarify which of these two compounds you would like me to focus on.

Once you have confirmed the correct chemical, I will proceed with a comprehensive literature search to gather the necessary data on its properties, synthesis, analytical methods, biological activities, and hazards, and then generate the detailed technical guide as you have outlined.

I look forward to your clarification.

An In-depth Technical Guide to the Reactions of Ethyl 4,6-dichloroquinoline-3-carboxylate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of ethyl 4,6-dichloroquinoline-3-carboxylate with various nucleophiles. This versatile building block is of significant interest in medicinal chemistry and drug development due to the differential reactivity of its two chlorine substituents, allowing for selective functionalization and the synthesis of a diverse range of quinoline derivatives.

Core Concepts: Reactivity of the Quinoline Scaffold

The ethyl 4,6-dichloroquinoline-3-carboxylate molecule features two chlorine atoms at positions 4 and 6. The quinoline ring is an electron-deficient system, a characteristic that is further amplified by the presence of the electron-withdrawing nitrogen atom and the carboxylate group. This electronic profile makes the chloro substituents susceptible to nucleophilic aromatic substitution (SNAr).

Notably, the chlorine atom at the C-4 position is significantly more reactive towards nucleophiles than the one at the C-6 position.[1] This enhanced reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at C-4 by the adjacent nitrogen atom. Consequently, selective substitution at the C-4 position can be readily achieved under standard SNAr conditions, leaving the C-6 chloro group intact for subsequent modifications, such as palladium-catalyzed cross-coupling reactions.

Reactions with Nucleophiles: A Detailed Exploration

This section details the reactions of ethyl 4,6-dichloroquinoline-3-carboxylate with various classes of nucleophiles, providing experimental protocols and quantitative data where available.

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

The most common reaction of ethyl 4,6-dichloroquinoline-3-carboxylate involves the selective displacement of the C-4 chloro group by a nucleophile.

The reaction with primary and secondary amines proceeds readily to yield the corresponding 4-amino-6-chloroquinoline derivatives. These reactions are typically carried out by heating the reactants in a suitable solvent, sometimes in the presence of a base.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 4-(alkyl/arylamino)-6-chloroquinoline-3-carboxylates

A mixture of ethyl 4,6-dichloroquinoline-3-carboxylate (1.0 eq) and the desired primary or secondary amine (1.1-2.0 eq) is heated in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF). The reaction temperature typically ranges from 80 °C to 130 °C, and the reaction progress is monitored by Thin Layer Chromatography (TLC). For less reactive amines or when using the hydrochloride salt of an amine, a base such as triethylamine or sodium bicarbonate may be added to neutralize the liberated HCl. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, often followed by recrystallization or column chromatography to afford the pure 4-amino-6-chloroquinoline derivative.

Table 1: Synthesis of Ethyl 4-amino-6-chloroquinoline-3-carboxylate Derivatives

| Nucleophile | Reagents and Conditions | Yield (%) | Spectroscopic Data |

| Butylamine | Neat, 120-130 °C, 6 h | High (not specified) | Not provided |

| N,N-dimethylethane-1,2-diamine | Neat, 120-130 °C, 6-8 h | High (not specified) | Not provided |

| Ethane-1,2-diamine | Neat, 80 °C for 1 h then 130 °C for 7 h | Not specified | Not provided |

| N,N-dimethylpropane-1,3-diamine | Neat, 130 °C, 8 h | Not specified | Not provided |

Note: The yields and spectroscopic data in the table are based on reactions with the analogous 4,7-dichloroquinoline and serve as a general guideline.[2]

Logical Workflow for SNAr with Amines

Caption: Workflow for SNAr with amines.

The reaction with thiols, in the presence of a base, is expected to proceed via an SNAr mechanism to yield 4-(thio)-6-chloroquinoline derivatives. The base deprotonates the thiol to form a more nucleophilic thiolate anion.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 6-chloro-4-(arylthio/alkylthio)quinoline-3-carboxylates

To a solution of the thiol (1.1 eq) in a suitable solvent such as DMF or ethanol, a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added at room temperature. After stirring for a short period to generate the thiolate, ethyl 4,6-dichloroquinoline-3-carboxylate (1.0 eq) is added. The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the thiol, until the reaction is complete (monitored by TLC). The mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

The formation of 4-alkoxy-6-chloroquinoline derivatives can be achieved through a Williamson ether synthesis-type reaction. This involves the reaction of ethyl 4,6-dichloroquinoline-3-carboxylate with an alkoxide, which is typically generated in situ from the corresponding alcohol and a strong base.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 4-alkoxy-6-chloroquinoline-3-carboxylates

An alcohol is dissolved in a suitable anhydrous solvent like THF or DMF, and a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C to generate the alkoxide. After the evolution of hydrogen gas ceases, ethyl 4,6-dichloroquinoline-3-carboxylate (1.0 eq) is added to the reaction mixture. The reaction is then stirred at room temperature or heated to drive it to completion. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The final product is purified by column chromatography.[3][4][5][6][7]

Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position

The less reactive chloro group at the C-6 position can be functionalized using palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or amino groups after the C-4 position has been selectively functionalized.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction can be employed to introduce aryl or heteroaryl substituents at the C-6 position of the 4-substituted-6-chloroquinoline-3-carboxylate scaffold.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling at C-6

In a Schlenk flask, the 4-substituted-6-chloroquinoline-3-carboxylate (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base, typically sodium carbonate or potassium phosphate (2-3 eq), are combined. A degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF and water, is added. The reaction mixture is then heated under an inert atmosphere (nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.[8]

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is particularly useful for introducing primary or secondary amines at the C-6 position of the quinoline ring system.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination at C-6

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the 4-substituted-6-chloroquinoline-3-carboxylate (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (1.2-6 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq). Anhydrous, degassed toluene or 1,4-dioxane is added as the solvent. The tube is sealed and heated at a temperature typically between 80 and 110 °C until the reaction is complete. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.[9][10][11][12][13]

Transformations of the Ethyl Ester Group

The ethyl ester at the C-3 position provides another site for chemical modification.

Hydrolysis (Saponification)

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions.

Experimental Protocol: Saponification of the Ethyl Ester

The ethyl 4,6-dichloroquinoline-3-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. The mixture is heated to reflux for several hours. After completion, the reaction mixture is cooled and the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is collected by filtration, washed with water, and dried.[1]

Table 2: Summary of Reactions of Ethyl 4,6-dichloroquinoline-3-carboxylate

| Reaction Type | Position | Nucleophile/Reagent | General Conditions | Product Type |

| SNAr | C-4 | Amines | Heating in solvent | 4-Amino-6-chloroquinolines |

| SNAr | C-4 | Thiols + Base | Room temp. or heating | 4-(Thio)-6-chloroquinolines |

| Williamson Ether Synthesis | C-4 | Alcohols + Strong Base | Room temp. or heating | 4-Alkoxy-6-chloroquinolines |

| Suzuki-Miyaura Coupling | C-6 | Arylboronic Acids | Pd catalyst, base, heating | 4-Substituted-6-arylquinolines |

| Buchwald-Hartwig Amination | C-6 | Amines | Pd catalyst, ligand, base, heating | 4-Substituted-6-aminoquinolines |

| Saponification | C-3 | NaOH or KOH (aq) | Reflux | 4,6-Dichloroquinoline-3-carboxylic acid |

Conclusion

Ethyl 4,6-dichloroquinoline-3-carboxylate is a highly valuable and versatile intermediate in organic synthesis. The distinct reactivity of the two chloro substituents allows for a stepwise and selective functionalization of the quinoline core. The C-4 position is readily modified through nucleophilic aromatic substitution with a variety of nucleophiles, while the C-6 position can be derivatized using modern palladium-catalyzed cross-coupling methodologies. Furthermore, the ethyl ester at the C-3 position offers an additional handle for chemical transformations. This rich chemistry makes ethyl 4,6-dichloroquinoline-3-carboxylate a key building block for the generation of diverse chemical libraries for drug discovery and development.

References

- 1. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

The Pivotal Role of Ethyl 4,6-dichloroquinoline-3-carboxylate as a Chemical Intermediate in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloroquinoline-3-carboxylate is a highly functionalized quinoline derivative that has emerged as a critical building block in medicinal chemistry. Its strategic importance lies in its versatile reactivity, enabling the synthesis of a diverse array of complex heterocyclic systems. The presence of two reactive chlorine atoms at the C4 and C6 positions, coupled with an ethyl ester at the C3 position, provides multiple sites for chemical modification, making it an ideal scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of Ethyl 4,6-dichloroquinoline-3-carboxylate as a chemical intermediate, with a focus on its role in the synthesis of pharmacologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4,6-dichloroquinoline-3-carboxylate is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₉Cl₂NO₂ |

| Molecular Weight | 270.11 g/mol |

| CAS Number | 21168-41-2 |

| Appearance | Solid |

| InChI Key | BSSNTDZRVNQGDF-UHFFFAOYSA-N |

Synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate

The primary and most efficient synthetic route to Ethyl 4,6-dichloroquinoline-3-carboxylate involves the chlorination of its precursor, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. This transformation is typically achieved with high efficiency using a variety of chlorinating agents.

Experimental Protocol: Chlorination of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

A common and effective method for the synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate is the chlorination of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate using phosphorus oxychloride (POCl₃) or oxalyl chloride.

Using Phosphorus Oxychloride (POCl₃):

-

To a round-bottom flask, add ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

-

Add an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is cooled to room temperature and then carefully quenched by pouring it onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford Ethyl 4,6-dichloroquinoline-3-carboxylate.

Using Oxalyl Chloride:

-

Suspend ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in an anhydrous solvent such as dichloromethane (DCM).

-

Add a few drops of N,N-dimethylformamide (DMF) to act as a catalyst.

-

Slowly add oxalyl chloride to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

The solvent and excess oxalyl chloride are removed under reduced pressure.

-

The residue is then worked up by adding water and extracting the product with a suitable organic solvent (e.g., DCM or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired product.

Quantitative Data for Synthesis

| Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

| POCl₃ | Neat | Reflux | 2-4 h | High | [1] |

| Oxalyl Chloride | Dichloromethane (DCM) | Room Temperature | 2-3 h | ~90% | [2] |

Synthesis Workflow

References

The Rising Therapeutic Potential of Substituted Quinoline-3-Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs. Within this privileged structural class, substituted quinoline-3-carboxylates have emerged as a particularly versatile and promising group of compounds, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the current research landscape surrounding these molecules, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this exciting field.

Anticancer Activities: Targeting Key Cellular Processes

Substituted quinoline-3-carboxylates have demonstrated significant potential as anticancer agents, with various derivatives exhibiting potent activity against a range of cancer cell lines.[1][2] The mechanism of action often involves the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.

Quantitative Data: Anticancer Activity of Substituted Quinoline-3-Carboxylates

| Compound Class | Target Cell Line(s) | Key Findings (IC50) | Reference |

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7 (Breast), K562 (Leukemia) | Compounds 2f and 2l were found to be the most selective and potent. | [3] |

| 3-quinoline carboxylic acid derivatives | Protein Kinase CK2 | 22 compounds identified with IC50 values ranging from 0.65 to 18.2 μM. | [4] |

| Quinoline-based EGFR/HER-2 dual-target inhibitors | MCF-7 (Breast), A-549 (Lung) | Compound 5a showed significant antiproliferative action with GI50 values of 25 to 82 nM. IC50 values for EGFR and HER-2 were 71 nM and 31 nM, respectively. | [5] |

| N-(quinolin-3-yl) acrylamide derivatives | MCF-7 (Breast) | Compounds exhibited IC50 values ranging from 29.8 to 40.4 μmol L−1. | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, K562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Substituted quinoline-3-carboxylate compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Signaling Pathway: Inhibition of Protein Kinase CK2

Several 3-quinoline carboxylic acid derivatives have been identified as potent inhibitors of protein kinase CK2, a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival.[4]

Antimicrobial Activities: A Renewed Arsenal Against Pathogens

With the rise of antimicrobial resistance, the development of new antibacterial and antifungal agents is a global health priority. Substituted quinoline-3-carboxylates have demonstrated promising activity against a range of pathogenic microorganisms.[6][7]

Quantitative Data: Antimicrobial Activity of Substituted Quinoline-3-Carboxylates

| Compound Class | Target Microorganism(s) | Key Findings (MIC/MBC) | Reference |

| 2-chloroquinoline-3-carboxamide derivatives | Staphylococcus aureus (including MRSA), Gram-negative bacteria | Weak activity in the mM range. Compound 5f showed an MBC of 1.79 mM against S. aureus. | [8] |

| Morpholine-containing quinoline scaffolds with oxadiazole | Streptococcus pneumoniae | Good activity, with one compound showing an MIC of 0.146 mM. | [8] |

| Novel quinoline derivatives | Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli, Aspergillus flavus, A. niger, Fusarium oxysporum, Candida albicans | Excellent MIC values (3.12 - 50 µg/mL) against bacterial strains. Potentially active against fungal strains. | [9] |

| Quinolone coupled hybrid | Gram-positive and Gram-negative bacteria | Broad-spectrum activity with MIC values of 0.125–8 μg/mL. | [10] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Substituted quinoline-3-carboxylate compounds

-

96-well microtiter plates

-

Sterile pipette tips and multichannel pipette

-

Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound. Make serial twofold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL for bacteria or 0.5 × 10³ to 2.5 × 10³ CFU/mL for fungi.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for screening novel compounds for antimicrobial activity.

Antiviral and Anti-inflammatory Potential

Beyond their anticancer and antimicrobial properties, substituted quinoline-3-carboxylates have also shown promise as antiviral and anti-inflammatory agents.

Antiviral Activity

Recent studies have highlighted the potential of quinoline-3-carboxylate derivatives against various viruses. For instance, a series of these compounds were evaluated for their in-vitro activity against a SARS-CoV-2 isolate, with some exhibiting promising results.[11] The mechanism of action for some antiviral quinolines may involve the inhibition of viral entry or replication processes. For example, certain quinoline derivatives have been shown to impair the accumulation of the dengue virus envelope glycoprotein in infected cells.[12]

Anti-inflammatory Activity

Several quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties.[13] In a study using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, these compounds showed appreciable anti-inflammatory effects without associated cytotoxicity.[13] The anti-inflammatory mechanism of quinoline derivatives can be diverse, with some acting as cyclooxygenase (COX) inhibitors.[14]

Logical Relationship: Repurposing Quinolines

The broad-spectrum activity of quinoline derivatives makes them attractive candidates for drug repurposing. A compound initially identified with one type of activity may possess other valuable therapeutic properties.

Conclusion

Substituted quinoline-3-carboxylates represent a highly valuable and versatile class of compounds with significant therapeutic potential across multiple disease areas. The data and protocols presented in this technical guide aim to provide a solid foundation for researchers and drug development professionals to build upon. Continued exploration of the structure-activity relationships, mechanisms of action, and optimization of pharmacokinetic properties of these compounds will undoubtedly lead to the development of novel and effective therapies for a range of challenging diseases. The multifaceted nature of the quinoline-3-carboxylate scaffold ensures that it will remain an area of intense research interest for the foreseeable future.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4,6-dichloroquinoline-3-carboxylate: A Technical Guide to Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloroquinoline-3-carboxylate is a halogenated quinoline derivative that has garnered significant attention in medicinal chemistry.[1] Its reactive chlorine atoms and ethyl ester group make it a versatile scaffold for the synthesis of a diverse range of substituted quinoline compounds. This technical guide provides an in-depth overview of the commercial availability, synthetic methodologies, and key applications of Ethyl 4,6-dichloroquinoline-3-carboxylate in drug development, with a focus on its role as a precursor for novel therapeutics targeting the mTOR signaling pathway and GABA-A receptors.

Commercial Availability and Suppliers

Ethyl 4,6-dichloroquinoline-3-carboxylate (CAS No: 21168-41-2) is readily available from several chemical suppliers. The typical purity offered is around 97%. Pricing can vary based on the supplier and quantity purchased. Below is a summary of some of the key suppliers and their offerings.

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| Thermo Scientific Chemicals (Fisher Scientific) | Ethyl 4,6-dichloroquinoline-3-carboxylate, 97% | 97% | 1 g | $86.20 |

| Sigma-Aldrich | 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester | Not specified | 1 g | $304.00 |

| Vibrant Pharma Inc. | Ethyl 4,6-Dichloroquinoline-3-carboxylate | 97% | 1 g, 5 g, 10 g | $30.00 - $1,500.00 |

| Benchchem | Ethyl 4,6-dichloroquinoline-3-carboxylate | Not specified | Not specified | Inquire |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate

The synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate can be achieved through two primary routes: the chlorination of a hydroxyquinoline precursor or the esterification of a carboxylic acid derivative.

Method 1: Chlorination of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

This is the most common and high-yielding method for preparing the title compound.[1] The precursor, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, is first synthesized and then chlorinated to replace the hydroxyl group at the 4-position with a chlorine atom.

Experimental Protocol: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

A detailed protocol for a similar synthesis, the preparation of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, can be adapted from Organic Syntheses. This involves the reaction of an aniline with diethyl ethoxymethylenemalonate followed by cyclization at high temperature.

-

Step 1: Condensation. A mixture of 4-chloroaniline and diethyl ethoxymethylenemalonate is heated, typically on a steam bath, to form the intermediate ethyl α-carbethoxy-β-(4-chloroanilino)acrylate.

-

Step 2: Cyclization. The intermediate is then added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250°C to induce intramolecular cyclization, yielding Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

Experimental Protocol: Chlorination

-

To a solution of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in a suitable solvent such as dichloromethane (DCM), a chlorinating agent is added.[1]

-

Common chlorinating agents include oxalyl chloride or phosphoryl chloride (POCl₃).[1]

-

The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete conversion.

-

Upon completion, the reaction is quenched, and the product is isolated and purified, often by recrystallization.

-

Yields as high as 90% have been reported for this chlorination step.[1]

Method 2: Esterification of 4,6-dichloroquinoline-3-carboxylic acid

An alternative route involves the esterification of 4,6-dichloroquinoline-3-carboxylic acid with ethanol in the presence of an acid catalyst.[1]

Experimental Protocol: Esterification

-

4,6-dichloroquinoline-3-carboxylic acid is suspended in an excess of ethanol.

-

A strong acid catalyst, such as sulfuric acid, is added to the mixture.

-

The reaction is heated to reflux to drive the esterification to completion.

-

After the reaction is complete, the mixture is cooled, and the product is isolated and purified.

Applications in Drug Development

The unique chemical structure of Ethyl 4,6-dichloroquinoline-3-carboxylate makes it a valuable starting material for the synthesis of various biologically active molecules. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This has led to its use as a scaffold for developing inhibitors of key cellular targets, including mTOR and GABA-A receptors.

Quinoline-based mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[2] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer, making it an attractive therapeutic target.[2][3] Several studies have demonstrated that quinoline-based compounds can act as potent mTOR inhibitors.[2][4][5]

Derivatives of Ethyl 4,6-dichloroquinoline-3-carboxylate can be synthesized to target the ATP-binding site of mTOR. By modifying the substituents at the 4 and 6 positions, as well as the ester group, libraries of compounds can be generated and screened for their inhibitory activity. For instance, the introduction of various amine-containing side chains at the 4-position has been shown to be a successful strategy in developing potent mTOR inhibitors.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline-based compounds.

GABA-A Receptor Ligands

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[6] Modulators of GABA-A receptors are used to treat a variety of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy.

Research has shown that derivatives of dichloro-quinolines can act as positive allosteric modulators of GABA-A receptors. For example, the compound 5,7-dichloro-4-([diphenyl carbamoyl] amino) quinoline-2-ethyl carboxylate (DCUK-OEt) has been identified as a positive allosteric modulator of specific GABA-A receptor subtypes.[6] This modulation is achieved by binding to a site on the receptor that is distinct from the GABA binding site, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal inhibition.

Caption: Allosteric modulation of the GABA-A receptor by a quinoline derivative.

Conclusion

Ethyl 4,6-dichloroquinoline-3-carboxylate is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its utility as a scaffold for the development of potent and selective inhibitors of crucial biological targets like mTOR and as modulators of GABA-A receptors highlights its importance for researchers in medicinal chemistry and pharmacology. The synthetic routes and biological applications outlined in this guide provide a solid foundation for the further exploration and utilization of this versatile compound in the quest for novel therapeutics.

References

- 1. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]

- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jopir.in [jopir.in]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Selective Suzuki-Miyaura Coupling of Ethyl 4,6-dichloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties. The functionalization of the quinoline ring system is therefore of significant interest in the development of new drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to halogenated quinolines allows for the introduction of diverse aryl and heteroaryl substituents.[1]

Ethyl 4,6-dichloroquinoline-3-carboxylate is a valuable building block for the synthesis of complex quinoline derivatives. The presence of two chlorine atoms at positions 4 and 6 offers the potential for selective or sequential functionalization. This document provides a detailed protocol for the selective Suzuki-Miyaura coupling reaction at the C-4 position of ethyl 4,6-dichloroquinoline-3-carboxylate, a key transformation for the generation of diverse libraries of compounds for drug discovery programs.

Site-Selectivity: Preferential Coupling at the C-4 Position

In dihalogenated quinoline systems, the site-selectivity of the Suzuki-Miyaura coupling can be influenced by several factors, including the nature of the halogens, the electronic properties of the quinoline ring, and the choice of catalyst and ligands. For ethyl 4,6-dichloroquinoline-3-carboxylate, the chlorine atom at the C-4 position is generally more reactive towards Suzuki coupling than the chlorine atom at the C-6 position. This preferential reactivity is attributed to the electronic influence of the quinoline nitrogen atom, which makes the C-4 position more electrophilic and thus more susceptible to oxidative addition to the palladium(0) catalyst, the rate-determining step of the catalytic cycle. While the general reactivity trend for halogens in Suzuki coupling is I > Br > Cl, the specific electronic environment of the quinoline ring can lead to selective reactions even with identical halogens. In some instances, the choice of palladium catalyst and phosphine ligand has been shown to influence the site-selectivity in dihaloquinolines.[2][3] However, for 4,6-dichloroquinolines, the intrinsic higher reactivity of the C-4 position typically directs the initial coupling to this site.

Experimental Protocol: Selective Mono-arylation at the C-4 Position

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of ethyl 4,6-dichloroquinoline-3-carboxylate with various arylboronic acids at the C-4 position.

Materials:

-

Ethyl 4,6-dichloroquinoline-3-carboxylate

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 - 0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate/oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add ethyl 4,6-dichloroquinoline-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and sodium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the reaction is carried out under an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe in a 4:1 to 5:1 ratio (v/v). The solvent volume should be sufficient to dissolve the reactants (a concentration of approximately 0.1 M with respect to the quinoline substrate is a good starting point).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 4-aryl-6-chloroquinoline-3-carboxylate.

Data Presentation: Expected Yields

The following table summarizes representative yields for the selective Suzuki-Miyaura coupling of ethyl 4,6-dichloroquinoline-3-carboxylate at the C-4 position with various arylboronic acids. The yields are based on literature reports for structurally similar substrates and are intended to be indicative. Actual yields may vary depending on the specific reaction conditions and the nature of the boronic acid.

| Arylboronic Acid | R Group | Expected Yield (%) |

| Phenylboronic acid | -H | 75-85 |

| 4-Methylphenylboronic acid | -CH₃ (electron-donating) | 80-90 |

| 4-Methoxyphenylboronic acid | -OCH₃ (electron-donating) | 85-95 |

| 4-Fluorophenylboronic acid | -F (electron-withdrawing) | 70-80 |

| 4-Trifluoromethylphenylboronic acid | -CF₃ (electron-withdrawing) | 65-75 |

| 2-Methylphenylboronic acid | -CH₃ (sterically hindered) | 60-70 |

| 1-Naphthylboronic acid | - (polycyclic aromatic) | 70-80 |

Note: These yields are estimates based on similar reactions reported in the literature. Optimization of reaction conditions may be necessary to achieve these yields.

Visualizations

Caption: Experimental workflow for the selective Suzuki-Miyaura coupling at the C-4 position of ethyl 4,6-dichloroquinoline-3-carboxylate.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications and Further Derivatization

The resulting ethyl 4-aryl-6-chloroquinoline-3-carboxylate is a versatile intermediate for further synthetic transformations. The remaining chlorine atom at the C-6 position can be subjected to a second, distinct cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira coupling) to introduce another point of diversity. Additionally, the ethyl ester at the C-3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives. This sequential functionalization allows for the rapid construction of complex, highly substituted quinoline libraries, which are of great interest for screening in drug discovery programs targeting a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Derivatization of Ethyl 4,6-dichloroquinoline-3-carboxylate and Evaluation of its Antimicrobial Activity

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3][4] Ethyl 4,6-dichloroquinoline-3-carboxylate is a valuable starting material for the synthesis of novel quinoline derivatives due to its reactive chloro- and ester- functional groups, which allow for various structural modifications.[1] This document provides detailed protocols for the synthesis of new derivatives of Ethyl 4,6-dichloroquinoline-3-carboxylate and the subsequent evaluation of their antimicrobial activity.

Chemical Derivatization Strategies

The primary routes for the derivatization of Ethyl 4,6-dichloroquinoline-3-carboxylate involve nucleophilic substitution at the C4 and C6 positions and modification of the ester group at the C3 position. Common modifications include the introduction of amino, hydrazide, or other heterocyclic moieties to enhance the antimicrobial potential of the parent molecule.[1][5]

Experimental Protocols

Protocol 1: Synthesis of Hydrazide Derivatives

This protocol describes the conversion of the ethyl ester to the corresponding carbohydrazide, a key intermediate for further derivatization.[1]

Materials:

-

Ethyl 4,6-dichloroquinoline-3-carboxylate

-

Hydrazine hydrate (80%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel, filter paper)

-

Deionized water

Procedure:

-

In a 100 mL round-bottom flask, dissolve Ethyl 4,6-dichloroquinoline-3-carboxylate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4,6-dichloroquinoline-3-carbohydrazide.

Protocol 2: Synthesis of Amine Derivatives via Nucleophilic Substitution

This protocol outlines the substitution of the chloro groups with various amines. The reactivity of the C4-chloro is generally higher than the C6-chloro.

Materials:

-

Ethyl 4,6-dichloroquinoline-3-carboxylate or 4,6-dichloroquinoline-3-carbohydrazide

-

Selected primary or secondary amine (e.g., morpholine, piperazine, aniline derivatives)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or acetonitrile)

-

Base (e.g., Potassium carbonate (K2CO3) or Triethylamine (Et3N))

-

Round-bottom flask

-

Reflux condenser or heating block

-

Magnetic stirrer

-

Standard glassware for workup and purification

-

Column chromatography apparatus (if necessary)

Procedure:

-

To a solution of Ethyl 4,6-dichloroquinoline-3-carboxylate (1 equivalent) in the chosen solvent, add the desired amine (1.1-1.5 equivalents) and a base (2 equivalents).

-

Heat the reaction mixture at a temperature appropriate for the solvent (e.g., 80-120 °C) and monitor by TLC.

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent or by column chromatography to obtain the desired amine-substituted quinoline derivative.

Protocol 3: Antimicrobial Activity Screening - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.

Materials:

-

Synthesized quinoline derivatives

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Sterile pipette tips and multichannel pipettor

-

Incubator

-

Microplate reader (optional)

-

Resazurin solution (for viability indication)

Procedure:

-

Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in Dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.

-

Preparation of Inoculum: Grow microbial cultures overnight in their respective media. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi). Dilute this suspension to the final required inoculum density in the appropriate broth.

-

Serial Dilution in Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in concentrations ranging, for example, from 200 µg/mL down to 0.39 µg/mL.

-

-

Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard drug control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin.

Data Presentation

Table 1: Antimicrobial Activity (MIC in µg/mL) of Synthesized Quinoline Derivatives

| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |

| S. aureus | B. subtilis | E. coli | |

| Ethyl 4,6-dichloroquinoline-3-carboxylate (Parent) | >100 | >100 | >100 |

| Derivative 1 (Hydrazide) | 62.5 | 62.5 | 125 |

| Derivative 2 (Morpholine at C4) | 15.6 | 31.25 | 62.5 |

| Derivative 3 (Piperazine at C4) | 7.8 | 15.6 | 31.25 |

| Derivative 4 (Aniline at C4) | 31.25 | 62.5 | 125 |

| Ciprofloxacin (Standard) | 0.5 | 0.25 | 1 |

| Fluconazole (Standard) | NA | NA | NA |

| NA: Not Applicable |

Visualizations

Diagram 1: General Derivatization Scheme

Caption: General reaction pathways for the derivatization of Ethyl 4,6-dichloroquinoline-3-carboxylate.

Diagram 2: Experimental Workflow for Antimicrobial Screening

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Diagram 3: Logical Relationship of Derivatization to Activity

Caption: The logical progression from a parent compound to potentially active antimicrobial agents.

References

- 1. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]

- 2. apjhs.com [apjhs.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Bio-active Compounds from Ethyl 4,6-dichloroquinoline-3-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from Ethyl 4,6-dichloroquinoline-3-carboxylate. This versatile starting material offers a scaffold for the development of a diverse range of derivatives with potential therapeutic applications, including anticancer, antiviral, and antimicrobial agents. The protocols outlined below focus on three key synthetic transformations: Suzuki-Miyaura cross-coupling, Sonogashira coupling, and nucleophilic aromatic substitution.

Introduction

Ethyl 4,6-dichloroquinoline-3-carboxylate is a key building block in medicinal chemistry. The quinoline core is a privileged structure found in numerous pharmaceuticals. The presence of two chlorine atoms at positions 4 and 6, along with an ethyl ester at position 3, provides multiple reaction sites for chemical modification. The chlorine atom at the C-4 position is significantly more reactive towards nucleophilic substitution and cross-coupling reactions than the one at the C-6 position, allowing for selective functionalization. This differential reactivity enables the synthesis of a wide array of novel quinoline derivatives.

Synthetic Pathways Overview

The primary synthetic strategies for derivatizing Ethyl 4,6-dichloroquinoline-3-carboxylate are summarized below. These reactions allow for the introduction of aryl, alkynyl, and various nucleophilic groups, leading to compounds with diverse biological activities.

Caption: Key synthetic transformations of Ethyl 4,6-dichloroquinoline-3-carboxylate.

I. Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-6-chloroquinoline-3-carboxylates

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C-4 position of the quinoline ring and various aryl or heteroaryl boronic acids. This reaction is instrumental in creating novel biaryl structures with potential applications in drug discovery.[1]

Experimental Protocol

A general procedure for the Suzuki-Miyaura coupling of Ethyl 4,6-dichloroquinoline-3-carboxylate is as follows:

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

-

To a dried Schlenk flask, add Ethyl 4,6-dichloroquinoline-3-carboxylate (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (2-3 eq).

-

Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-aryl-6-chloroquinoline-3-carboxylate.

Quantitative Data for Suzuki-Miyaura Coupling Derivatives

| Product | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| Ethyl 6-chloro-4-phenylquinoline-3-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 73-85 | [2][3] |

| Ethyl 6-chloro-4-(4-methoxyphenyl)quinoline-3-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | 68 | [3] |

| Ethyl 6-chloro-4-(4-fluorophenyl)quinoline-3-carboxylate | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | 62-71 | [2][3] |

| Ethyl 6-chloro-4-(2-tolyl)quinoline-3-carboxylate | 2-Tolylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | THF | 77 | [4] |

II. Sonogashira Coupling for the Synthesis of 4-Alkynyl-6-chloroquinoline-3-carboxylates

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C-4 position of the quinoline ring and a terminal alkyne.[5][6] This reaction is catalyzed by a combination of palladium and copper catalysts and is a key method for synthesizing alkynyl-substituted heterocycles.[1]

Experimental Protocol

A general procedure for the Sonogashira coupling of Ethyl 4,6-dichloroquinoline-3-carboxylate is as follows:

Caption: Experimental workflow for Sonogashira coupling.

Detailed Steps:

-

To a dried Schlenk flask, add Ethyl 4,6-dichloroquinoline-3-carboxylate (1.0 eq), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 2-5 mol%), and Copper(I) iodide (CuI, 3-10 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add an anhydrous solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).

-

Add a base, typically an amine such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 eq).

-

Add the terminal alkyne (1.2-1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature to 60 °C for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

-

Dilute the filtrate with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-alkynyl-6-chloroquinoline-3-carboxylate.

Quantitative Data for Sonogashira Coupling Derivatives

| Product | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Ethyl 6-chloro-4-(phenylethynyl)quinoline-3-carboxylate | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 75-85 | [5][7][8] |

| Ethyl 6-chloro-4-((4-methoxyphenyl)ethynyl)quinoline-3-carboxylate | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 72 | [9] |

| Ethyl 6-chloro-4-((trimethylsilyl)ethynyl)quinoline-3-carboxylate | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂/CuI | DIPEA | THF | 88 | [9] |

| Ethyl 6-chloro-4-(hex-1-yn-1-yl)quinoline-3-carboxylate | 1-Hexyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 78 | [5][7][8] |

III. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring, particularly at the C-4 position, makes it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the C-4 chlorine atom by a variety of nucleophiles, including amines, alcohols, and thiols, providing access to a wide range of functionalized quinoline derivatives.[10]

Experimental Protocol

A general procedure for the nucleophilic aromatic substitution on Ethyl 4,6-dichloroquinoline-3-carboxylate with an amine is as follows:

Caption: Experimental workflow for Nucleophilic Aromatic Substitution.

Detailed Steps:

-

In a round-bottom flask, dissolve Ethyl 4,6-dichloroquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol, DMF, or acetonitrile.

-

Add the desired amine (1.1-2.0 eq). For less reactive amines or when using an amine salt, an external base like potassium carbonate or triethylamine may be added.

-

Stir the reaction mixture at a temperature ranging from room temperature to 120 °C for 2-24 hours. The optimal temperature depends on the nucleophilicity of the amine.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect it by filtration and wash with a cold solvent.

-

If no precipitate forms, concentrate the solvent under reduced pressure and add water to induce precipitation.

-

Alternatively, the product can be extracted with an organic solvent, washed with water and brine, dried, and concentrated.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure 4-amino-6-chloroquinoline-3-carboxylate derivative.[11]

Quantitative Data for Nucleophilic Aromatic Substitution Derivatives

| Product | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ethyl 4-(butylamino)-6-chloroquinoline-3-carboxylate | Butylamine | Neat | 120-130 | 70-80 | [11] |

| Ethyl 6-chloro-4-(phenylamino)quinoline-3-carboxylate | Aniline | Ethanol | Reflux | 85-95 | [12] |

| Ethyl 6-chloro-4-((4-methoxyphenyl)amino)quinoline-3-carboxylate | p-Anisidine | DMF | 100 | 92 | [12] |

| Ethyl 6-chloro-4-morpholinoquinoline-3-carboxylate | Morpholine | Acetonitrile | 80 | 88 | [10] |

Biological Activity of Synthesized Derivatives

Derivatives of Ethyl 4,6-dichloroquinoline-3-carboxylate have shown promising biological activities, particularly in the areas of oncology, virology, and microbiology. The introduction of different functional groups at the C-4 and C-6 positions allows for the fine-tuning of the pharmacological properties of these compounds.

Anticancer Activity

Several 4-aryl and 4-amino substituted quinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Anilino-6-chloroquinoline derivative | HCT-116 (Colon) | 2.8 | [12] |

| 4-Anilino-6-chloroquinoline derivative | T98G (Glioblastoma) | 2.0 | [12] |

| Quinoline-chalcone derivative | MGC-803 (Gastric) | 1.38 | [13] |

| Quinoline-chalcone derivative | MCF-7 (Breast) | 5.21 | [13] |

| Quinoline-based dihydrazone | MCF-7 (Breast) | 7.05 | [14] |

| 4-Aroyl-trimethoxyquinoline | KB (Nasopharyngeal) | 0.217 | [15] |

Antiviral Activity

Certain 4-aryl-6-chloroquinoline derivatives have been identified as potent inhibitors of the Hepatitis B virus (HBV).

| Compound Type | Biological Target | IC₅₀ (µM) | Reference |

| 4-Aryl-6-chloroquinoline derivative | HBV DNA replication | 4.4 - 9.8 |

Antimicrobial Activity

Quinoline derivatives are well-known for their antibacterial and antifungal properties. The introduction of amino and other functional groups can enhance their antimicrobial potency.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| 1-Methylamino-7-(4-methyl-1-piperazinyl)-6-fluoro-3-quinolinecarboxylic acid | Escherichia coli | 0.25 | [16] |

| Amino-substituted aurone derivative | Staphylococcus aureus | 12.5 | [17] |

| 2-Chloroquinoline-4-carboxamide derivative | Escherichia coli | >100 (mM) | [18] |

| 2-Chloroquinoline-4-carboxamide derivative | Staphylococcus aureus | >100 (mM) | [18] |

Conclusion

Ethyl 4,6-dichloroquinoline-3-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The selective functionalization at the C-4 position through Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic aromatic substitution provides a powerful platform for the development of new drug candidates with potential anticancer, antiviral, and antimicrobial activities. The detailed protocols and compiled data in this document serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References